molecular formula C13H19NO3 B3119972 Ethyl 4-(2-(dimethylamino)ethoxy)benzoate CAS No. 25773-00-6

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No.: B3119972
CAS No.: 25773-00-6
M. Wt: 237.29 g/mol
InChI Key: GFOLGIRJSKEGEW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate is an organic compound with the molecular formula C13H19NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a photoinitiator in visible light systems and has significant roles in organic synthesis and UV-curing coatings.

Mechanism of Action

Target of Action

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, also known as Ethyl 4-dimethylaminobenzoate , is a chemical compound with the molecular formula C11H15NO2 . It is primarily used as a photo-initiator , which means it absorbs light and initiates a reaction that produces radicals. These radicals can then initiate polymerization reactions, making this compound useful in various industrial applications .

Mode of Action

As a photo-initiator, this compound absorbs light and undergoes a chemical reaction to produce radicals . These radicals can then initiate polymerization reactions. The exact nature of these reactions and the resulting changes would depend on the specific compounds and conditions involved.

Biochemical Pathways

As a photo-initiator, it likely plays a role in the polymerization reactions of certain compounds . The downstream effects of these reactions would depend on the specific compounds and conditions involved.

Pharmacokinetics

As a photo-initiator, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds that can undergo polymerization .

Result of Action

The primary result of this compound’s action as a photo-initiator is the production of radicals that can initiate polymerization reactions . This can lead to the formation of polymers from monomers, which has various applications in industries such as plastics and coatings .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by environmental factors such as light exposure and temperature . As a photo-initiator, its activity is dependent on light, and its stability could be affected by factors such as temperature and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate can be synthesized through several methods. One common route involves the reaction of ethylparaben with 2-dimethylaminoethyl chloride hydrochloride. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the ethoxy and dimethylamino groups, enhancing its photoinitiating efficiency and broadening its range of applications.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-16-13(15)11-5-7-12(8-6-11)17-10-9-14(2)3/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLGIRJSKEGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-hydroxybenzoate (15.3 g) in N,N-dimethylformamide (150 mL) is added successively 2-dimethylaminoethyl chloride hydrochloride (15.9 g) and potassium carbonate (43.2 g) and the mixture is stirred at 110° C. overnight. To the reaction mixture is added water and the mixture is extracted with ethyl acetate. The organic layer is washed successively with a saturated sodium hydrogencarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resultant crude product is purified by flash column chromatography on silica gel (Solvent; chloroform:methanol=10:1) to give ethyl 4-[2-(dimethylamino)ethoxy]benzoate (14.1 g, yield; 65%) as a brown oil. MS (APCI) m/z: 238 [M+H]+
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15.3 g
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15.9 g
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43.2 g
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150 mL
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Synthesis routes and methods II

Procedure details

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C[NH+](C)CCOS(C)(=O)=O
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Synthesis routes and methods III

Procedure details

20 g (0.12 mol) of ethyl 4-hydroxybenzoate were dissolved in 300 mL of ethylene glycol dimethyl ether in a nitrogen atmosphere. 11.6 g (0.29 mol) of 60% sodium hydroxide were added in portions over the course of 25 minutes while stirring at room temperature followed by heating to 50° C. and stirring for 1 hour. Moreover, 29.4 g (0.14 mol) of [2-(methanesulfonyloxy)ethyl]dimethylammonium chloride were added in portions over the course of 1 hour at the same temperature followed by additionally stirring for 2 hours. After adding 4 mL of acetic acid while cooling with ice, the precipitate that formed was filtered out. The filtrate was concentrated and ethyl acetate was added to the residue followed by extraction with 3% sulfuric acid. After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate was added to bring to pH8 followed by extraction with ethyl acetate. The organic layer was dried with magnesium sulfate followed by distilling off the solvent to obtain 26.3 g of the target substance (yield: 92%).
Quantity
20 g
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reactant
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300 mL
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solvent
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11.6 g
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Name
[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
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29.4 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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